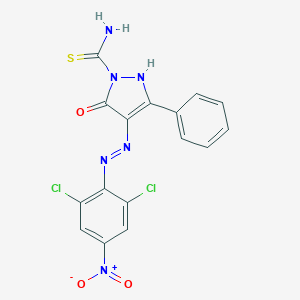![molecular formula C13H17N3O2S B464963 3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide CAS No. 791789-28-1](/img/structure/B464963.png)
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide, commonly known as FMPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
FMPCA has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer and prostate cancer cells. Inflammation research has shown that FMPCA can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Mécanisme D'action
The mechanism of action of FMPCA is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer research, FMPCA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many cancer cells. In inflammation research, FMPCA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines. In neurological disorder research, FMPCA has been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and cognitive function.
Biochemical and Physiological Effects:
FMPCA has been shown to have various biochemical and physiological effects in the body. In cancer research, FMPCA has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce tumor size in animal models. In inflammation research, FMPCA has been shown to reduce the production of inflammatory cytokines, reduce inflammation, and improve tissue damage in animal models. In neurological disorder research, FMPCA has been shown to improve cognitive function, reduce anxiety-like behavior, and modulate the activity of the GABA-A receptor in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
FMPCA has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, FMPCA also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for FMPCA research, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders, as well as studies on its mechanism of action and potential side effects. Additionally, there is a need for the development of more effective and efficient synthesis methods for FMPCA.
Méthodes De Synthèse
FMPCA can be synthesized through a multi-step process that involves the reaction of 2-furoic acid with thionyl chloride to produce 2-chloro-2-furoic acid, which is then reacted with N-(4-methyl-1-piperazinyl)thiocarbonyl chloride to produce FMPCA. This synthesis method has been described in detail in various scientific publications.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylpiperazine-1-carbothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-15-6-8-16(9-7-15)13(19)14-12(17)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3,(H,14,17,19)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTIWBUFDTYUOM-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B464884.png)
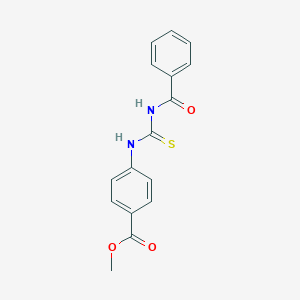
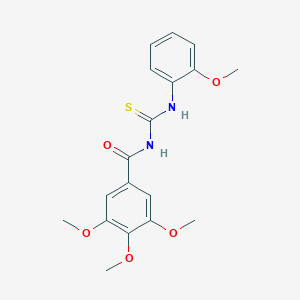
![4-[(4-fluorophenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464946.png)
![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)
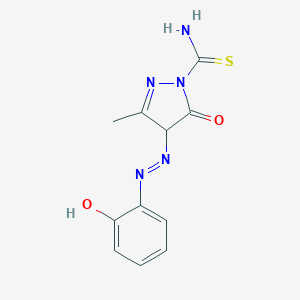
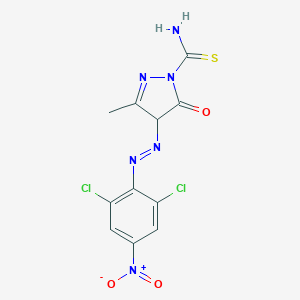
![N'~1~,N'~6~-bis[(3-chlorophenyl)carbonyl]hexanedihydrazide](/img/structure/B464954.png)
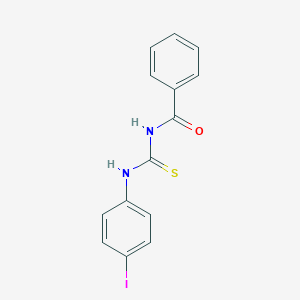
![1H-indole-2,3-dione 3-[N-(3-methylphenyl)thiosemicarbazone]](/img/structure/B464978.png)

![4-[(2,5-dichlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464994.png)
![4-[(3-chlorophenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464995.png)
